5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole (CAS: 1823318-52-0) is a heterocyclic building block with the molecular formula C₇H₈ClNO and a molecular weight of 157.6 g/mol. This compound belongs to the 1,3-oxazole class, which are five-membered aromatic rings containing one oxygen and one nitrogen atom.

Molecular Formula C7H8ClNO
Molecular Weight 157.60
CAS No. 1823318-52-0
Cat. No. B3247680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole
CAS1823318-52-0
Molecular FormulaC7H8ClNO
Molecular Weight157.60
Structural Identifiers
SMILESC1CC1C2=NC=C(O2)CCl
InChIInChI=1S/C7H8ClNO/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2
InChIKeyLKSIKAIAGZOOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole (CAS 1823318-52-0): Baseline Overview for Scientific Procurement


5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole (CAS: 1823318-52-0) is a heterocyclic building block with the molecular formula C₇H₈ClNO and a molecular weight of 157.6 g/mol . This compound belongs to the 1,3-oxazole class, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. The molecule is characterized by a chloromethyl group at the 5-position and a cyclopropyl ring at the 2-position of the oxazole core . Its value proposition for procurement lies in its unique substitution pattern, which is distinct from other regioisomeric and structurally related oxazoles, making it a specific intermediate for the synthesis of novel chemical entities in medicinal chemistry and agrochemical research.

Procurement Rationale: Why 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole Cannot Be Substituted with Generic Analogs


The specific regioisomeric arrangement of the cyclopropyl and chloromethyl groups on the 1,3-oxazole ring in 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole is critical for its intended application as a scaffold. Replacing it with a different isomer, such as 4-(Chloromethyl)-2-cyclopropyloxazole (CAS: 1268091-42-4) or 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS: 1225058-34-3) , would alter the molecule's geometric and electronic properties. This change can fundamentally affect molecular recognition events, such as binding to a biological target or participating in a specific chemical reaction, leading to a loss of desired activity or yield [1]. Furthermore, the reactivity of the chloromethyl handle is influenced by its position on the ring, which dictates the regiochemistry of subsequent derivatizations. The unique combination of a 2-cyclopropyl group for metabolic stability and a 5-chloromethyl group for functionalization makes this specific isomer a non-fungible starting material in structure-activity relationship (SAR) studies.

5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole: Quantitative Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: Structural Uniqueness of 2,5-Substitution vs. 2,4-Isomers

This compound is uniquely defined by its 2-cyclopropyl and 5-chloromethyl substitution pattern on the 1,3-oxazole ring. Its primary comparator is the 2,4-substituted regioisomer, 4-(Chloromethyl)-2-cyclopropyloxazole (CAS: 1268091-42-4). The difference in substitution position leads to distinct molecular geometries, which are crucial for target binding. While specific binding data are not yet published for this exact molecule, the principle that regioisomers of bioactive heterocycles exhibit significantly different potency profiles is a foundational concept in medicinal chemistry [1]. The 2,5-arrangement provides a different spatial orientation of the reactive chloromethyl handle compared to the 2,4-isomer, leading to different vectors for molecular extension in drug design.

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Conformational Effects of the 2-Cyclopropyl Group vs. Non-Cyclic Alkyl Analogs

The 2-cyclopropyl substituent is a key differentiator when compared to oxazole scaffolds bearing non-cyclic alkyl groups like methyl, ethyl, or isopropyl. Cyclopropyl rings are known in medicinal chemistry to impart conformational rigidity and can favorably interact with hydrophobic pockets in proteins [1]. This rigidity can lead to enhanced binding affinity and metabolic stability compared to more flexible alkyl chains [2]. While direct comparative data for this specific compound is not available, the class-level effect is well-documented. The cyclopropyl group at the 2-position is expected to restrict the rotational freedom of the adjacent bond, pre-organizing the molecule for binding, whereas an isopropyl analog would sample a larger conformational space.

Medicinal Chemistry Conformational Analysis Drug Design

Reactive Handle Differentiation: 5-Chloromethyl vs. 5-Methyl Analogs

The 5-chloromethyl group provides a specific synthetic handle for nucleophilic substitution reactions, enabling the introduction of diverse amines, thiols, and alkoxides . This contrasts with a 5-methyl analog, which would require less efficient or harsher functionalization methods like radical halogenation. The presence of this reactive center allows for late-stage diversification, a key strategy in modern drug discovery to rapidly explore SAR around the oxazole core [1]. The chemical literature on similar 5-(chloromethyl)oxazole systems demonstrates that this group undergoes efficient SN2 reactions with a variety of nucleophiles [2].

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Optimal Application Scenarios for Procuring 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole (CAS 1823318-52-0)


Synthesis of Novel Kinase Inhibitor Libraries

Given the prevalence of oxazole cores in kinase inhibitors [1], this compound's specific 2,5-substitution pattern is ideal for creating focused libraries targeting the ATP-binding pocket. The cyclopropyl group can occupy a small hydrophobic pocket often present in kinases, while the 5-chloromethyl handle enables the installation of diverse 'tail' groups to modulate potency and selectivity. Using this specific regioisomer ensures that the generated SAR data is internally consistent for a 2,5-disubstituted oxazole series, avoiding confounding factors introduced by a 2,4-regioisomer.

Agrochemical Lead Optimization for Fungicidal or Herbicidal Activity

Oxazole derivatives are a known class of agrochemicals with fungicidal and herbicidal properties . The 2-cyclopropyl group can enhance metabolic stability in plants and soil, a common strategy in agrochemical design to prolong the duration of action. The 5-chloromethyl group is a crucial functional handle for appending pro-pesticide moieties or for further optimization of physicochemical properties like lipophilicity (logP) to improve cuticular penetration. This specific substitution pattern is a targeted scaffold for developing a new generation of crop protection agents.

Chemical Biology Probe Development for Target Identification

In chemical biology, this compound can serve as a precursor for affinity-based probes. The 5-chloromethyl group provides a convenient point of attachment for linkers bearing a biotin tag or a fluorescent reporter, while the 2-cyclopropyl group may contribute to target engagement and cellular permeability. The defined 2,5-regioisomeric structure ensures that the probe's geometry is consistent, which is critical for interpreting results from pull-down or imaging experiments. The procurement of this specific isomer is essential for the reproducibility of such advanced biological studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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